![molecular formula C9H6N2O5 B6259372 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 172161-92-1](/img/no-structure.png)
5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly. For example, the molecular weight of 5-methoxy-2,3-dihydro-1H-indole is 149.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly. For example, 5-methoxy-2,3-dihydro-1H-indole is a solid compound .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that they could be used in the development of drugs to treat HIV.
Antioxidant Activity
Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives also exhibit antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles, a class of indole derivatives, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . These interactions often involve binding to the active sites of enzymes or receptors, thereby modulating their function.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 5-methoxyindole-2,3-dione with nitroacetic acid followed by reduction and cyclization.", "Starting Materials": [ "5-methoxyindole-2,3-dione", "nitroacetic acid", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-methoxyindole-2,3-dione and nitroacetic acid in acetic acid and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the solution and purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |
CAS RN |
172161-92-1 |
Product Name |
5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione |
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.